molecular formula C27H34O6 B1249446 Dictyopanine C

Dictyopanine C

Cat. No.: B1249446
M. Wt: 454.6 g/mol
InChI Key: OSNZHRXZUAKEOD-SCUDADPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyopanine C is a triene amide compound first identified in fungal species, notably within the genus Bipolaris. Structurally, it features a triene acid amide moiety, characterized by conjugated double bonds and a secondary amide group . Its isolation and structural elucidation relied on advanced spectroscopic techniques, including NMR (¹H, ¹³C, HSQC, HMBC) and mass spectrometry, which confirmed the presence of a triene chain and amide functionality .

Properties

Molecular Formula

C27H34O6

Molecular Weight

454.6 g/mol

IUPAC Name

(3R,3aS,4R,7S)-7-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]oxy-3-(2-formylprop-2-enyl)-3a-methyl-2-oxo-4,5,6,7-tetrahydro-3H-indene-4-carboxylic acid

InChI

InChI=1S/C27H34O6/c1-6-17(2)13-18(3)9-7-8-10-25(30)33-24-12-11-20(26(31)32)27(5)21(14-19(4)16-28)23(29)15-22(24)27/h7-10,13,15-17,20-21,24H,4,6,11-12,14H2,1-3,5H3,(H,31,32)/b9-7+,10-8+,18-13+/t17?,20-,21-,24-,27+/m0/s1

InChI Key

OSNZHRXZUAKEOD-SCUDADPKSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C=C/C(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@@H]2CC(=C)C=O)C)C(=O)O

Canonical SMILES

CCC(C)C=C(C)C=CC=CC(=O)OC1CCC(C2(C1=CC(=O)C2CC(=C)C=O)C)C(=O)O

Synonyms

dictyopanine C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dictyopanine C belongs to a class of bioactive triene amides, with structural analogs sharing core motifs but differing in substituents or stereochemistry. Below is a detailed comparison with three closely related compounds:

Dictyopanine B

  • Structural Similarity : Dictyopanine B shares 88.06% structural similarity with this compound, differing primarily in the length and saturation of the hydrocarbon chain .

Bipolamide A

  • Structural Features: Bipolamide A contains a decenoic acid amide group alongside a triene amide moiety, making it structurally more complex than this compound. A key distinction is the presence of an acetyloxy group in Bipolamide A, absent in this compound .

Bipolamide B

  • Structural Simplicity : Bipolamide B is a linear triene amide without branching or additional functional groups, contrasting with the branched structure of this compound .

Data Tables and Research Findings

Table 1: Structural and Bioactive Properties of this compound and Analogs

Compound Core Structure Key Functional Groups Antifungal Activity Structural Similarity to this compound
This compound Branched triene amide Secondary amide, triene chain Mild Reference (100%)
Dictyopanine B Linear triene amide Primary amide, shorter chain Not tested 88.06%
Bipolamide A Decenoic-triene amide Acetyloxy, secondary amide Mild ~70% (estimated)
Bipolamide B Linear triene amide Primary amide None ~65% (estimated)

Key Research Insights :

Ecological Role : The conserved mild antifungal activity across analogs suggests these compounds may function as signaling molecules or defensive agents in fungal interspecies interactions .

Synthetic Accessibility : Linear analogs like Bipolamide B are easier to synthesize but lack bioactivity, highlighting the importance of branched architectures in natural product functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dictyopanine C
Reactant of Route 2
Dictyopanine C

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